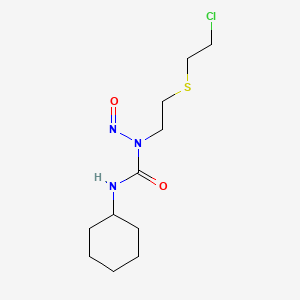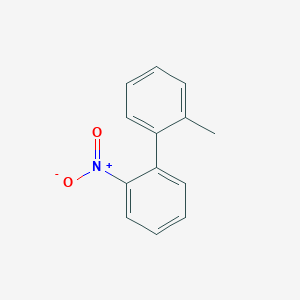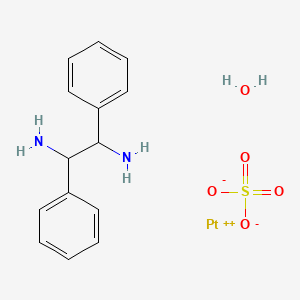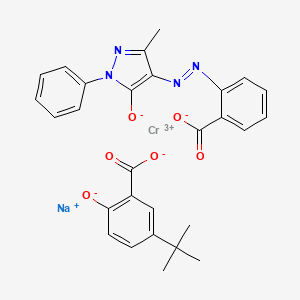
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium is a complex organometallic compound It features a chromate ion coordinated with various organic ligands, including a pyrazole derivative and benzoate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with the organic ligands under controlled conditions. The reaction may proceed through the following steps:
Ligand Preparation: Synthesis of the organic ligands, such as the pyrazole derivative and benzoate groups, through standard organic synthesis techniques.
Coordination Reaction: Mixing the chromate salt with the prepared ligands in a suitable solvent, often under inert atmosphere to prevent oxidation or other side reactions.
Purification: Isolation and purification of the desired complex through techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction: The chromate ion can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands coordinated to the chromate ion can be substituted with other ligands under appropriate conditions.
Hydrolysis: The compound may hydrolyze in the presence of water, leading to the breakdown of the complex.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of chromium, while substitution reactions may yield new complexes with different ligands.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological systems and interactions at the molecular level.
Industry
Pigments and Dyes: The compound’s chromate component may be used in the production of pigments and dyes.
Corrosion Inhibitors: Potential use in preventing corrosion in industrial applications.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules. The organic ligands may also interact with biological molecules, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Pyrazole Derivatives: Compounds featuring pyrazole ligands coordinated to various metal ions.
Benzoate Complexes: Complexes with benzoate ligands coordinated to different metal ions.
Uniqueness
This compound is unique due to its specific combination of ligands and the chromate ion, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
68227-17-8 |
|---|---|
Fórmula molecular |
C28H24CrN4NaO6 |
Peso molecular |
587.5 g/mol |
Nombre IUPAC |
sodium;5-tert-butyl-2-oxidobenzoate;chromium(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C11H14O3.Cr.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;;/h2-10,22H,1H3,(H,23,24);4-6,12H,1-3H3,(H,13,14);;/q;;+3;+1/p-4 |
Clave InChI |
JMTAZVPKLURGHG-UHFFFAOYSA-J |
SMILES canónico |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC(C)(C)C1=CC(=C(C=C1)[O-])C(=O)[O-].[Na+].[Cr+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


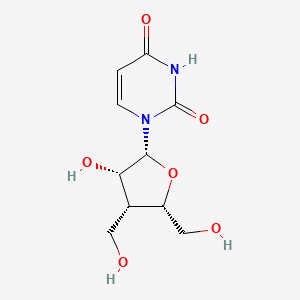

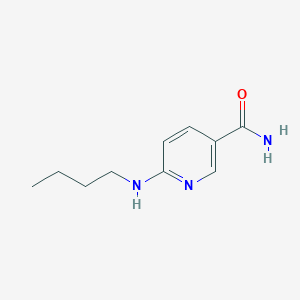
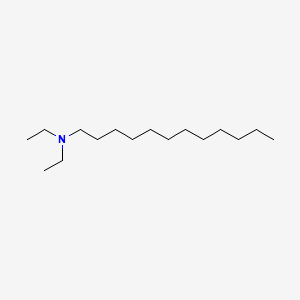


![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801871.png)
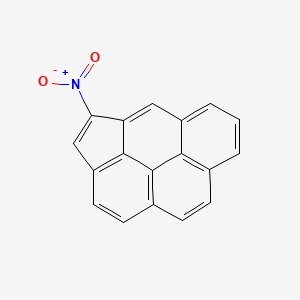
![4-[1-hydroxy-2-[6-[[2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]amino]hexylamino]ethyl]-2-methoxyphenol](/img/structure/B12801885.png)
![9-chloro-3-methylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12801898.png)
